molecular formula C10H8BrNO2S B6176104 3-bromonaphthalene-1-sulfonamide CAS No. 2567498-13-7

3-bromonaphthalene-1-sulfonamide

Cat. No. B6176104
CAS RN: 2567498-13-7
M. Wt: 286.1
InChI Key:
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Description

3-bromonaphthalene-1-sulfonamide is a type of sulfonamide, which is a group of drugs that exhibit a range of pharmacological activities . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are used as antibacterial drugs and have been found to have more extensive biological activities in recent years .


Synthesis Analysis

The synthesis of sulfonamides, including 3-bromonaphthalene-1-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method generally produces a greater yield compared to other methods .


Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .


Chemical Reactions Analysis

Sulfonamides, such as 3-bromonaphthalene-1-sulfonamide, are synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their polymorphic structures . Polymorphism can impact properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .

Mechanism of Action

Sulfonamides are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Future Directions

The increasing antimicrobial resistance rates have revitalized research into alternatives, with one of the most promising avenues being bacteriophage therapy . This could potentially influence the future directions of sulfonamide research and application.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromonaphthalene-1-sulfonamide can be achieved through a two-step process. The first step involves the bromination of naphthalene, followed by the sulfonation of the resulting 3-bromonaphthalene.", "Starting Materials": [ "Naphthalene", "Bromine", "Sulfuric acid", "Ammonia", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of Naphthalene", "Naphthalene is dissolved in anhydrous carbon disulfide and cooled to 0°C. Bromine is slowly added to the solution with constant stirring until the solution turns yellow. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes. The resulting 3-bromonaphthalene is isolated by filtration and washed with water.", "Step 2: Sulfonation of 3-bromonaphthalene", "3-bromonaphthalene is dissolved in concentrated sulfuric acid and cooled to 0°C. Concentrated nitric acid is slowly added to the solution with constant stirring until the solution turns dark brown. The reaction mixture is then warmed to 50°C and stirred for an additional 2 hours. The resulting mixture is poured onto crushed ice and the solid product is collected by filtration. The product is then washed with water and recrystallized from ethanol to yield 3-bromonaphthalene-1-sulfonamide." ] }

CAS RN

2567498-13-7

Product Name

3-bromonaphthalene-1-sulfonamide

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.1

Purity

95

Origin of Product

United States

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